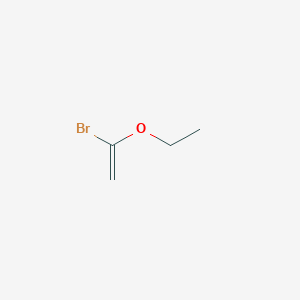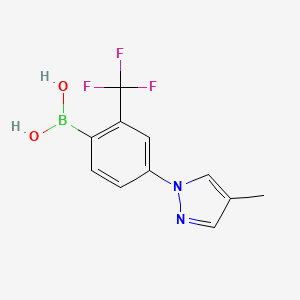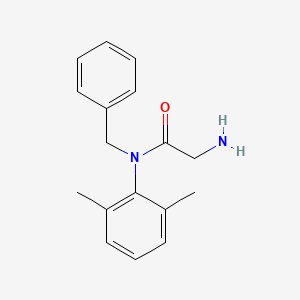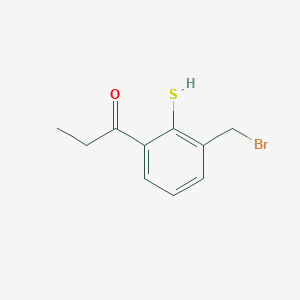
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a propanone moiety
Méthodes De Préparation
The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromomethylbenzene and 2-mercaptopropanone.
Reaction Conditions: The bromomethyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent. The mercapto group is introduced via a thiolation reaction, typically using thiourea or hydrogen sulfide.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Condensation Reactions: The carbonyl group in the propanone moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiols or amines in biological systems. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-(Bromomethyl)-2-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Bromomethylphenyl)propan-1-one: Similar structure but lacks the mercapto group, resulting in different reactivity and applications.
1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one: The chlorine atom replaces the bromine atom, leading to variations in reactivity and biological activity.
1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one:
Propriétés
Formule moléculaire |
C10H11BrOS |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2,6H2,1H3 |
Clé InChI |
YOMOMWQXACRZST-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC(=C1S)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)

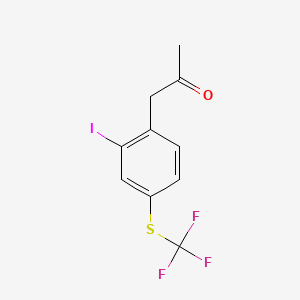
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
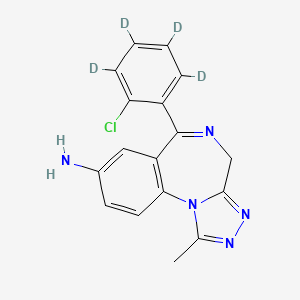

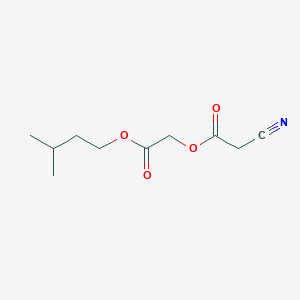
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

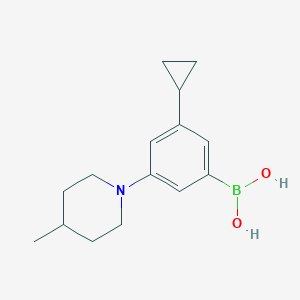
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
